molecular formula C8H7N B1600865 2-Ethynyl-4-methylpyridine CAS No. 30413-54-8

2-Ethynyl-4-methylpyridine

Cat. No. B1600865
CAS RN: 30413-54-8
M. Wt: 117.15 g/mol
InChI Key: CHNFBIGZXCEXGH-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methylpyridine is a chemical compound with the molecular formula C8H7N . It has a molecular weight of 117.15 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

2-Ethynyl-4-methylpyridine contains a total of 16 bonds; 9 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Physical And Chemical Properties Analysis

2-Ethynyl-4-methylpyridine is a liquid at room temperature .

Scientific Research Applications

Application 1: Flow Synthesis of 2-Methylpyridines

  • Summary of Application : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
  • Methods of Application : The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
  • Results or Outcomes : The method produced 2-methylated pyridines in very good yields that were suitable for further use without additional work-up or purification .

Application 2: Synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate

  • Summary of Application : Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate were grown .
  • Methods of Application : The crystals were grown by slow solvent evaporation (SSE) method .
  • Results or Outcomes : The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study .

Safety And Hazards

2-Ethynyl-4-methylpyridine is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-ethynyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-6-7(2)4-5-9-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNFBIGZXCEXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539548
Record name 2-Ethynyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-methylpyridine

CAS RN

30413-54-8
Record name 2-Ethynyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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